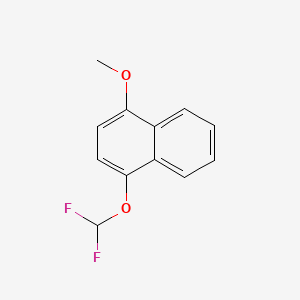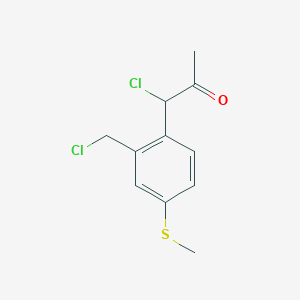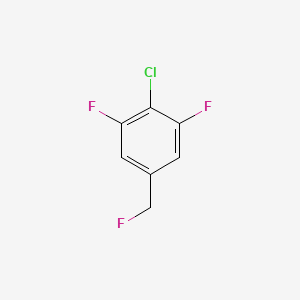
(2',4'-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of chloro and fluoro substituents on the biphenyl structure can significantly alter the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile typically involves the following steps:
Nitrile Formation: The acetonitrile group can be introduced through a reaction with a suitable nitrile precursor, such as acetonitrile or a nitrile-containing reagent, under specific conditions.
Industrial Production Methods
In an industrial setting, the production of (2’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile may involve large-scale halogenation and nitrile formation processes, often using continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
(2’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may require reagents like sulfuric acid or aluminum chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield biphenyl derivatives with different functional groups, while oxidation or reduction can lead to the formation of biphenyl alcohols or biphenyl amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials.
作用機序
The mechanism by which (2’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.
類似化合物との比較
Similar Compounds
(2’,4’-Dichloro-biphenyl-3-yl)-acetonitrile: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
(4-Fluoro-biphenyl-3-yl)-acetonitrile: Lacks the chloro substituents, which can influence its chemical properties.
(2’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol: Contains a hydroxyl group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
The presence of both chloro and fluoro substituents in (2’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile makes it unique compared to other biphenyl derivatives
特性
分子式 |
C14H8Cl2FN |
|---|---|
分子量 |
280.1 g/mol |
IUPAC名 |
2-[5-(2,4-dichlorophenyl)-2-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-11-2-3-12(13(16)8-11)9-1-4-14(17)10(7-9)5-6-18/h1-4,7-8H,5H2 |
InChIキー |
DLBVTQXLJZESHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)CC#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



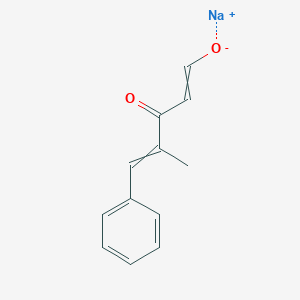
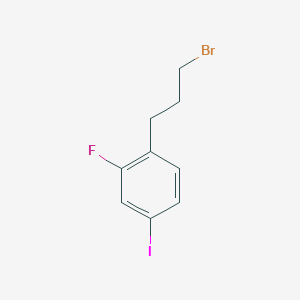
![11,22-dibromo-7,18-bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B14052217.png)
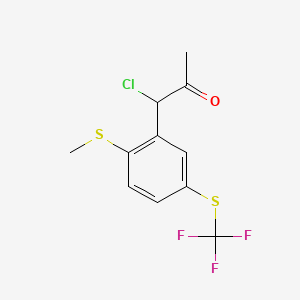
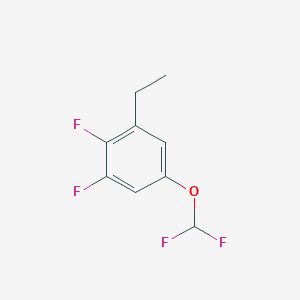
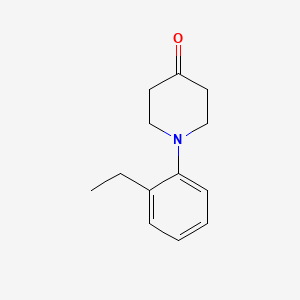
![(3S)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B14052237.png)
![7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14052255.png)
![2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14052257.png)

